molecular formula C18H21N5O B11516934 6-Amino-4-[4-(dimethylamino)phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[4-(dimethylamino)phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11516934
M. Wt: 323.4 g/mol
InChI Key: RMBNKEAPXOWSDH-UHFFFAOYSA-N
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Description

6-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of various functional groups, such as the amino group and the dimethylamino phenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce a variety of functional groups, leading to a range of derivatives with potentially different biological activities .

Scientific Research Applications

6-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Uniqueness

The uniqueness of 6-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific functional groups and their arrangement. The presence of the propyl group, in particular, distinguishes it from similar compounds and may contribute to its unique biological activity and chemical reactivity .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

6-amino-4-[4-(dimethylamino)phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H21N5O/c1-4-5-14-16-15(11-6-8-12(9-7-11)23(2)3)13(10-19)17(20)24-18(16)22-21-14/h6-9,15H,4-5,20H2,1-3H3,(H,21,22)

InChI Key

RMBNKEAPXOWSDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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